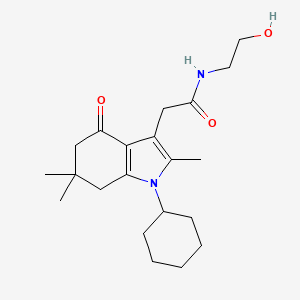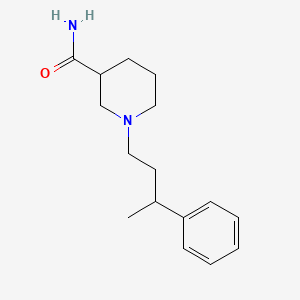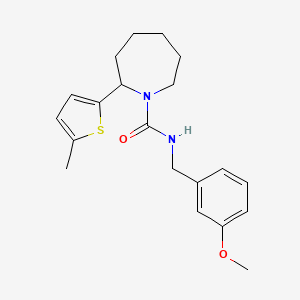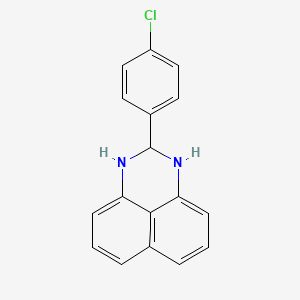![molecular formula C19H17BrN2O4 B5185752 ethyl 1-[(5-bromo-3-pyridinyl)carbonyl]-2-oxo-4-phenyl-3-pyrrolidinecarboxylate](/img/structure/B5185752.png)
ethyl 1-[(5-bromo-3-pyridinyl)carbonyl]-2-oxo-4-phenyl-3-pyrrolidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-[(5-bromo-3-pyridinyl)carbonyl]-2-oxo-4-phenyl-3-pyrrolidinecarboxylate, also known as BRD0705, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases.
作用机制
The mechanism of action of ethyl 1-[(5-bromo-3-pyridinyl)carbonyl]-2-oxo-4-phenyl-3-pyrrolidinecarboxylate involves the inhibition of various enzymes and proteins, including c-Myc, β-secretase, and pro-inflammatory cytokines. By inhibiting these targets, ethyl 1-[(5-bromo-3-pyridinyl)carbonyl]-2-oxo-4-phenyl-3-pyrrolidinecarboxylate has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects.
Biochemical and physiological effects:
ethyl 1-[(5-bromo-3-pyridinyl)carbonyl]-2-oxo-4-phenyl-3-pyrrolidinecarboxylate has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, the reduction of pro-inflammatory cytokine production, and the inhibition of β-secretase activity. In animal studies, ethyl 1-[(5-bromo-3-pyridinyl)carbonyl]-2-oxo-4-phenyl-3-pyrrolidinecarboxylate has been shown to have neuroprotective effects and to improve cognitive function in Alzheimer's disease models.
实验室实验的优点和局限性
One of the main advantages of ethyl 1-[(5-bromo-3-pyridinyl)carbonyl]-2-oxo-4-phenyl-3-pyrrolidinecarboxylate for lab experiments is its specificity for its targets, which allows for more precise and reliable results. However, one limitation of ethyl 1-[(5-bromo-3-pyridinyl)carbonyl]-2-oxo-4-phenyl-3-pyrrolidinecarboxylate is its relatively low solubility, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the study of ethyl 1-[(5-bromo-3-pyridinyl)carbonyl]-2-oxo-4-phenyl-3-pyrrolidinecarboxylate, including the exploration of its potential therapeutic applications in other diseases, the development of more potent and selective analogs, and the investigation of its pharmacokinetics and toxicity in vivo. Additionally, the combination of ethyl 1-[(5-bromo-3-pyridinyl)carbonyl]-2-oxo-4-phenyl-3-pyrrolidinecarboxylate with other drugs or therapies may enhance its efficacy and broaden its applications.
合成方法
The synthesis of ethyl 1-[(5-bromo-3-pyridinyl)carbonyl]-2-oxo-4-phenyl-3-pyrrolidinecarboxylate involves several steps, including the condensation of 5-bromo-3-pyridinecarboxaldehyde with ethyl acetoacetate, followed by the addition of phenylhydrazine and pyrrolidine. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
科学研究应用
Ethyl 1-[(5-bromo-3-pyridinyl)carbonyl]-2-oxo-4-phenyl-3-pyrrolidinecarboxylate has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, ethyl 1-[(5-bromo-3-pyridinyl)carbonyl]-2-oxo-4-phenyl-3-pyrrolidinecarboxylate has shown promising results as a potential inhibitor of the oncogenic protein c-Myc, which is overexpressed in many types of cancer. In inflammation research, ethyl 1-[(5-bromo-3-pyridinyl)carbonyl]-2-oxo-4-phenyl-3-pyrrolidinecarboxylate has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neurological disorder research, ethyl 1-[(5-bromo-3-pyridinyl)carbonyl]-2-oxo-4-phenyl-3-pyrrolidinecarboxylate has been studied as a potential treatment for Alzheimer's disease, as it has been shown to inhibit the activity of the enzyme β-secretase, which is involved in the production of amyloid beta peptides.
属性
IUPAC Name |
ethyl 1-(5-bromopyridine-3-carbonyl)-2-oxo-4-phenylpyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O4/c1-2-26-19(25)16-15(12-6-4-3-5-7-12)11-22(18(16)24)17(23)13-8-14(20)10-21-9-13/h3-10,15-16H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGAWPSQQLXFFLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(CN(C1=O)C(=O)C2=CC(=CN=C2)Br)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(5-bromopyridine-3-carbonyl)-2-oxo-4-phenylpyrrolidine-3-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-({[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5185701.png)
![4-[(4-acetyl-1-piperazinyl)carbonyl]-1-(4-methoxyphenyl)-2-pyrrolidinone](/img/structure/B5185707.png)

![3-(4-bromobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid](/img/structure/B5185715.png)
![1-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-2,5-pyrrolidinedione](/img/structure/B5185727.png)
![3-benzyl-2-(benzylimino)-5-{[5-(4-bromophenyl)-2-furyl]methylene}-1,3-thiazolidin-4-one](/img/structure/B5185732.png)
![1-{[4-chloro-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}piperidine](/img/structure/B5185739.png)
![3-{[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5185746.png)
![N-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5185751.png)
![N-(2-{[2-(cyclohexylamino)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)-4-nitrobenzamide](/img/structure/B5185760.png)
![3-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3-fluorobenzoate](/img/structure/B5185766.png)